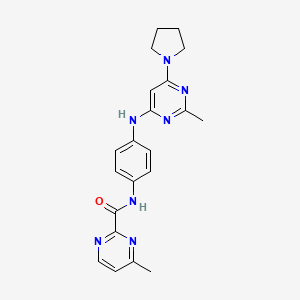

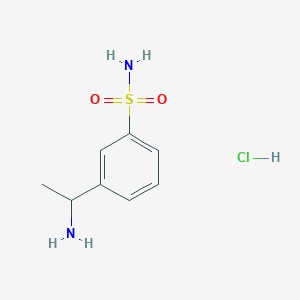

4-methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Applications

Research on derivatives of pyrimidine, a core structure similar to that of the compound , has shown promising anticancer and anti-inflammatory properties. A study on novel pyrazolopyrimidines derivatives highlighted their potential as anticancer agents and inhibitors of the 5-lipoxygenase enzyme, indicating a structure-activity relationship that could be beneficial for drug development (Rahmouni et al., 2016).

Antimicrobial Activity

Synthesis and antimicrobial activity investigations have been conducted on various pyrimidine derivatives. These studies aim at developing new compounds with potential application in treating microbial infections. For instance, novel pyridothienopyrimidines and related compounds have been synthesized, with some showing significant antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Analgesic Properties Enhancement

In the quest to enhance analgesic properties, modifications of pyrimidine moieties, similar to those found in the compound of interest, have been explored. A study demonstrated that methylation at specific positions in the pyridine moiety could lead to increased biological activity, especially in derivatives with para-substituted benzylamides, potentially offering a new class of analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Anticonvulsant and Neuroprotective Effects

The crystal structures of anticonvulsant enaminones, which share functional groups with the compound , have been analyzed to understand their anticonvulsant properties better. These studies have provided insights into the hydrogen bonding patterns that may contribute to their bioactivity, offering a foundation for developing new therapeutic agents with enhanced efficacy (Kubicki, Bassyouni, & Codding, 2000).

Optoelectronic and NLO Applications

Pyrimidine derivatives have also been evaluated for their potential in nonlinear optics (NLO) and optoelectronic applications. Research into the electronic structure and NLO properties of thiopyrimidine derivatives has revealed promising attributes for high-tech applications in these fields, indicating the versatility of pyrimidine-based compounds beyond pharmaceutical uses (Hussain et al., 2020).

Wirkmechanismus

Target of Action

4-methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide primarily targets specific kinases involved in cellular signaling pathways. These kinases play crucial roles in regulating cell growth, differentiation, and survival. By inhibiting these kinases, this compound can modulate aberrant signaling pathways often associated with diseases such as cancer .

Mode of Action

This compound binds to the ATP-binding site of its target kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling cascades that promote cell proliferation and survival. As a result, this compound effectively halts the progression of disease states driven by these kinases .

Biochemical Pathways

The biochemical pathways affected by this compound include the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell cycle regulation, apoptosis, and metabolism. By inhibiting key kinases within these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in tissues, with a preference for tumor tissues due to enhanced permeability and retention effects. Metabolism primarily occurs in the liver, and the compound is excreted via the kidneys. These properties ensure that this compound maintains effective concentrations at the target sites .

Result of Action

The molecular and cellular effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. By targeting specific kinases, the compound disrupts critical signaling pathways, leading to reduced tumor cell viability and enhanced sensitivity to other therapeutic agents .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and therapeutic efficacy. Therefore, understanding these factors is crucial for optimizing the use of this compound in clinical settings .

: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds

Eigenschaften

IUPAC Name |

4-methyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O/c1-14-9-10-22-20(23-14)21(29)27-17-7-5-16(6-8-17)26-18-13-19(25-15(2)24-18)28-11-3-4-12-28/h5-10,13H,3-4,11-12H2,1-2H3,(H,27,29)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWORXSPBSUUSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,14,14-Trimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2693657.png)

![2-{[(4-Butylphenyl)amino]methyl}phenol](/img/structure/B2693664.png)

![2-(2-fluorophenyl)-4-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B2693672.png)

![N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline](/img/structure/B2693673.png)

![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B2693674.png)

![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2693675.png)

![1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2693676.png)